molecular formula C16H18O4P- B15375370 Bis(2,6-dimethylphenyl) phosphate

Bis(2,6-dimethylphenyl) phosphate

Cat. No.: B15375370
M. Wt: 305.28 g/mol
InChI Key: APOXBWCRUPJDAC-UHFFFAOYSA-M
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Description

Bis(2,6-dimethylphenyl) phosphate (CAS 18350-99-7) is an organophosphate compound with the molecular formula C₁₆H₁₉O₄P and a molecular weight of 306.30 g/mol. It is characterized by a central phosphate group esterified with two 2,6-dimethylphenyl substituents, forming a sterically hindered aromatic structure. The compound exists as a crystalline powder and is typically stored at low temperatures (-20°C) to maintain stability .

Properties

Molecular Formula

C16H18O4P-

Molecular Weight

305.28 g/mol

IUPAC Name

bis(2,6-dimethylphenyl) phosphate

InChI

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18)/p-1

InChI Key

APOXBWCRUPJDAC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)([O-])OC2=C(C=CC=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features Applications
Bis(2,6-dimethylphenyl) phosphate 18350-99-7 C₁₆H₁₉O₄P 306.30 Mono-phosphate ester; two 2,6-dimethylphenyl groups. Flame retardant, chemical intermediate .
Resorcinol bis[di(2,6-dimethylphenyl) phosphate] (PBDMPP) 139189-30-3 C₃₈H₄₀O₈P₂ 686.67 Bis-phosphate ester with resorcinol core; four 2,6-dimethylphenyl groups. High-performance flame retardant in polymers and resins .
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate DTXSID5072723 C₂₅H₂₉O₄P 438.50 Mixed substituents: two 2,6-dimethylphenyl and one 2,4,6-trimethylphenyl. Potential plasticizer or flame retardant with enhanced hydrophobicity .
Tris(2,6-xylenyl)phosphate - C₂₄H₂₇O₄P ~410.43 (estimated) Tris-phosphate ester; three 2,6-dimethylphenyl groups. Low-volatility flame retardant; used in high-temperature applications .
Tetrakis(2,6-dimethylphenyl) (disulfanediylbis(4,1-phenylene)) bis(phosphate) - C₄₀H₃₈O₈P₂S₂ 780.78 Sulfur-containing bis-phosphate; enhances gas-phase radical quenching. Specialty flame retardant with dual mechanisms (char formation and radical scavenging) .

Key Research Findings

Thermal Stability and Flame Retardancy
  • This compound exhibits moderate thermal stability due to its aromatic substituents, which delay decomposition. However, its flame retardancy is less effective compared to bis-phosphate analogues like PBDMPP , which releases phosphoric acid more efficiently during combustion, promoting char formation .
  • PBDMPP (CAS 139189-30-3) demonstrates superior performance in styrenic resins, achieving UL94 V-0 ratings due to its high phosphorus content (≈8.9%) and synergistic interaction with polymer matrices .
  • Tris(2,6-xylenyl)phosphate shows lower volatility (vapor pressure: 6.4×10⁻⁹ mmHg) compared to mono- and bis-phosphates, making it suitable for high-temperature processing .
Hydrophobicity and Compatibility
  • Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate (XLogP3 = 7.9) exhibits higher lipophilicity than this compound (XLogP3 ≈ 5.2, estimated), enhancing compatibility with non-polar polymers like polyethylene .

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